molecular formula C7H13Br B057075 (Bromomethyl)cyclohexane CAS No. 2550-36-9

(Bromomethyl)cyclohexane

Cat. No.: B057075
CAS No.: 2550-36-9
M. Wt: 177.08 g/mol
InChI Key: UUWSLBWDFJMSFP-UHFFFAOYSA-N
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Description

(Bromomethyl)cyclohexane, also known as cyclohexylmethyl bromide, is an organic compound with the molecular formula C7H13Br. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is characterized by a bromomethyl group attached to a cyclohexane ring, making it a versatile reagent in various chemical reactions.

Scientific Research Applications

(Bromomethyl)cyclohexane is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is employed in the preparation of polymers and other advanced materials.

    Biological Studies: this compound is used as a reagent in biochemical assays and studies involving enzyme inhibition.

Safety and Hazards

(Bromomethyl)cyclohexane is classified as a flammable liquid . It is advised to use personal protective equipment, avoid contact with skin, eyes, and clothing, and use only in well-ventilated areas . It is also recommended to avoid breathing vapors or spray mist, and not to ingest .

Mechanism of Action

Target of Action

(Bromomethyl)cyclohexane, also known as Cyclohexylmethyl bromide , is a chemical compound used in organic synthesis, pharmaceuticals, and agrochemicals

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, including elimination reactions

Pharmacokinetics

It’s known that the compound is a liquid at room temperature with a boiling point of 76-77 °c/26 mmhg and a density of 1269 g/mL at 25 °C . These properties could influence its bioavailability and distribution within the body.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its flammability and volatility could affect its stability and efficacy. Additionally, its insolubility in water could influence its distribution and action within aqueous environments in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Bromomethyl)cyclohexane can be synthesized through the bromination of cyclohexylmethanol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the bromomethyl group.

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of cyclohexylmethanol using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is conducted at elevated temperatures to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (Bromomethyl)cyclohexane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclohexene.

    Oxidation Reactions: The compound can be oxidized to form cyclohexanone or cyclohexanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

    Elimination: Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

    Nucleophilic Substitution: Cyclohexylmethanol, cyclohexylmethylamine, or cyclohexylacetonitrile.

    Elimination: Cyclohexene.

    Oxidation: Cyclohexanone or cyclohexanol.

Comparison with Similar Compounds

(Bromomethyl)cyclohexane can be compared with other similar compounds such as:

    (Bromomethyl)cyclopentane: Similar structure but with a five-membered ring.

    (Bromomethyl)cyclopropane: Contains a three-membered ring, leading to different reactivity.

    Cyclohexylmethyl chloride: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: this compound is unique due to its six-membered ring structure, which provides stability and reactivity. The presence of the bromomethyl group allows for a wide range of chemical transformations, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

bromomethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c8-6-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWSLBWDFJMSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180190
Record name Cyclohexane, (bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2550-36-9
Record name Cyclohexane, (bromomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, (bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (bromomethyl)cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is (bromomethyl)cyclohexane used in the synthesis of biologically active compounds?

A1: this compound serves as a crucial starting material for creating a variety of compounds, including those with potential as CDK2 inhibitors. For instance, it's utilized in the synthesis of 2,4-diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and their 5-cyano-NNO-azoxy derivatives []. These compounds exhibit promising activity against CDK2, a protein implicated in the development of various cancers.

Q2: Can you explain the role of this compound in the synthesis pathway of these CDK2 inhibitors?

A2: In the synthesis of these CDK2 inhibitors, this compound is first reacted with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. This reaction, facilitated by microwave heating, results in the alkylation of the pyrimidine ring, introducing the cyclohexylmethoxy group, a key structural feature for CDK2 inhibition []. This step highlights the compound's role in building the core structure of the target molecules.

Q3: The research mentions modifications at the 2-position of the pyrimidine ring. How does the structure of the substituent at this position influence the biological activity of these CDK2 inhibitors?

A3: Research indicates that incorporating linear or less sterically hindered amines at the 2-position of the pyrimidine ring can lead to slightly improved activity against CDK2 compared to the lead compound NU6027 []. Conversely, bulkier substituents at this position tend to decrease the inhibitory activity. This suggests that steric hindrance around the 2-position can interfere with the molecule's binding to CDK2.

Q4: The research mentions the use of this compound in the synthesis of chiral segments for taxane-type diterpenoids. Could you elaborate on this application?

A4: Taxane-type diterpenoids are complex natural products with significant medicinal value, particularly as anticancer agents. this compound, derived from d-camphor, can be utilized to create chiral segments that mimic the left-hand side of these intricate molecules []. These segments serve as crucial building blocks in the total synthesis of taxanes, allowing chemists to access these valuable compounds in a controlled and efficient manner.

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